molecular formula C9H9BrO2 B050980 Methyl 2-bromomethylbenzoate CAS No. 2417-73-4

Methyl 2-bromomethylbenzoate

Cat. No. B050980
CAS RN: 2417-73-4
M. Wt: 229.07 g/mol
InChI Key: QKASDIPENBEWBU-UHFFFAOYSA-N
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Patent
US06710205B2

Procedure details

To a solution of 2-methylbenzoic acid methyl ester (33.0 g) in tetrachlorocarbon (440 ml) were added N-bromosuccinimide (43.0 g) and AIBN (2,2′-azobisisobutyronitrile, 361 mg) and the mixture was refluxed for 30 minutes. The reaction mixture was cooled down to 0° C. and cinnamoic acid that appeared were filtered off and the filtrate was concentrated. The residue was purified by distillation under reduced pressure to give the title compound having the following physical data (28.0 g, colorless oil).
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Name
Quantity
361 mg
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10].[Br:12]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>ClC(Cl)(Cl)Cl>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:10][Br:12]

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
COC(C1=C(C=CC=C1)C)=O
Name
Quantity
43 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
361 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Name
Quantity
440 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
cinnamoic acid that appeared were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
The residue was purified by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.